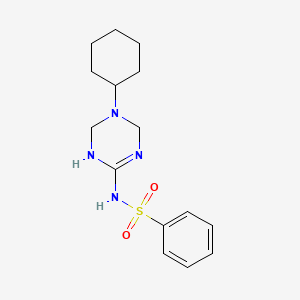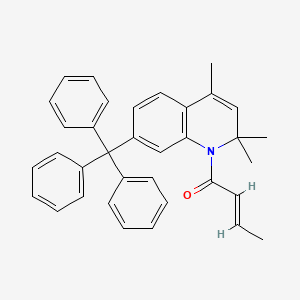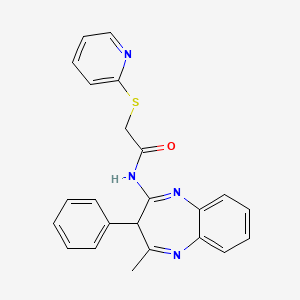![molecular formula C25H28N2O5 B11186453 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11186453.png)
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and potentially the development of more efficient catalytic systems to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4(3H)-quinazolinone: A simpler quinazoline derivative with similar core structure.
4-hydroxy-2-quinolones: Compounds with a quinoline core, known for their biological activities.
1(3H)-Isobenzofuranone, 6,7-dimethoxy-: A related compound with methoxy groups and a different core structure.
Uniqueness
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural complexity, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H28N2O5/c1-16-9-11-17(12-10-16)21(28)15-26-20-14-23(32-3)22(31-2)13-19(20)24(29)27(25(26)30)18-7-5-4-6-8-18/h9-14,18H,4-8,15H2,1-3H3 |
InChI Key |
PPPATXXQEXEIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4CCCCC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11186375.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenethylurea](/img/structure/B11186382.png)

![Ethyl 6-ethyl-2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11186410.png)
![7-(Furan-2-yl)-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11186418.png)
![2-Methoxyethyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11186425.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid](/img/structure/B11186428.png)
![N-(3,4-dichlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186431.png)

![2-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B11186451.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186452.png)
![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide](/img/structure/B11186454.png)
